molecular formula C17H19N5O8 B557148 Boc-His(Dnp)-OH CAS No. 25024-53-7

Boc-His(Dnp)-OH

Cat. No. B557148
CAS RN: 25024-53-7
M. Wt: 421.4 g/mol
InChI Key: KPGVUOQMOHGHEW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-His(Dnp)-OH, also known as N-α-t.-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a standard building block for the introduction of histidine amino-acid residues by Boc SPPS . The Dnp group is stable to HF and TFMSA and is normally removed with thiophenol prior to HF treatment .


Synthesis Analysis

The most popular reagent for cleavage of peptides from Boc-based resins is anhydrous HF . Of all the cleavage procedures, HF is the most versatile and least harmful to a wide variety of peptides synthesized on Boc-based resins .


Molecular Structure Analysis

Boc-His(Dnp)-OH has the molecular formula C17H19N5O8 and a molecular weight of 421.36 . The InChI string is InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 .


Chemical Reactions Analysis

Boc-His(Dnp)-OH is used in peptide synthesis . The Dnp group is stable to HF and TFMSA and is normally removed with thiophenol prior to HF treatment .


Physical And Chemical Properties Analysis

Boc-His(Dnp)-OH appears as a white to yellow to beige powder . It has an optical rotation of α 25/D (c=1 in EtOAc): +52.5 - +59.5 ° . It is ≥ 98 % pure as determined by TLC . It is clear soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • DNP technology, particularly in-vivo 13C magnetic resonance spectroscopy and imaging, shows promise in increasing sensitivity for low-γ nuclei studies. This technology involves polarizing nuclear spins in an amorphous solid state at low temperatures through coupling with electron spins added via an organic free radical. It has been applied in preclinical cancer models to image real-time metabolic conversion of 13C-labeled cell metabolites (Dutta, Martinez, & Gillies, 2013).

  • The integration of brain-on-chip (BoC) biotechnology with electrophysiology read-out tools offers novel avenues for neuroscience research. BoC systems, combining in vitro brain-like structures with microfluidics, can replicate physiological functions at tissue or organ levels and are instrumental in studying brain activity in health and disease (Forró et al., 2021).

  • DNP-enhanced 13C magnetic resonance spectroscopic imaging (DNP-MRSI) is an emerging clinical imaging technique. It offers potential applications in oncology, allowing for the assessment of tumor metabolism and could serve as a complement or alternative to PET scans (Gallagher et al., 2011).

  • Hyperpolarized 13C MRI and PET have shown promise in tumor biochemistry studies, enabling the tracking of metabolic pathways in real-time. This advancement could significantly enhance our understanding of cancer metabolism and its role in disease progression and response to therapy (Gallagher et al., 2008).

  • Solid-state MAS DNP NMR has applications in structural biology, providing enhanced sensitivity for studying biological macromolecules and materials science. This advancement opens new research directions for investigating complex or heterogeneous samples (Akbey & Oschkinat, 2016).

Future Directions

Deprotection of His(Dnp), removal of the N-terminal Boc group, and deprotection of Trp(CHO), if present, should be carried out before HF treatment, in the exact order described, to avoid side effects .

properties

IUPAC Name

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGVUOQMOHGHEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885281
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Dnp)-OH

CAS RN

25024-53-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25024-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His(Dnp)-OH
Reactant of Route 2
Reactant of Route 2
Boc-His(Dnp)-OH
Reactant of Route 3
Reactant of Route 3
Boc-His(Dnp)-OH
Reactant of Route 4
Reactant of Route 4
Boc-His(Dnp)-OH
Reactant of Route 5
Reactant of Route 5
Boc-His(Dnp)-OH
Reactant of Route 6
Reactant of Route 6
Boc-His(Dnp)-OH

Citations

For This Compound
86
Citations
HC Beyerman, J Hirt, P Kranenburg… - Recueil des Travaux …, 1974 - Wiley Online Library
The coupling of histidine derivatives by the excess mixed anhydride method was investigated with respect to the yield, the racemization, and the formation of by‐products. The tert‐…
Number of citations: 24 onlinelibrary.wiley.com
MA MITCHELL, TA RUNGE… - … journal of peptide …, 1990 - Wiley Online Library
The use of N α ‐tert.‐butyloxycarbonyl‐N π benzyloxymethylhistidine in peptide synthesis resulted in significant levels of several different side products attributable to the generation of …
Number of citations: 30 onlinelibrary.wiley.com
M KUSUNOKI, S NAKAGAWA, K SEO… - … Journal of Peptide …, 1990 - Wiley Online Library
In solid‐phase peptide synthesis using N α ‐Boc‐N im ‐tosyl‐histidine (Boc‐His(Tos)), byproducts having extra Gly residues in the peptide chain were observed at a high rate. When a …
Number of citations: 24 onlinelibrary.wiley.com
J Weidmann, E Dimitrijević, JD Hoheisel… - Organic …, 2016 - ACS Publications
A protection strategy is described for the efficient synthesis of peptide o-aminoanilides using in situ neutralization protocols for Boc-SPPS. On-resin protection of Boc-protected …
Number of citations: 19 pubs.acs.org
A Karlström, A Undén - Chemical Communications, 1996 - pubs.rsc.org
The 2,4-dimethylpent-3-yloxycarbonyl group as protection for the imidazole ring of histidine combines several properties that makes it ideal for solid phase peptide synthesis with Boc …
Number of citations: 7 pubs.rsc.org
F Chillemi, RB Merrifield - Biochemistry, 1969 - ACS Publications
TIhe C terminus of the ß chain of human hemoglobin plays an important part inthe determination of the biological activity of this protein. Thus, after the removal of His-146 and Tyr-145 …
Number of citations: 71 pubs.acs.org
RF Nutt, FW Holly, C Homnick… - Journal of Medicinal …, 1981 - ACS Publications
Thyrotropin-releasing hormone (TRH) analogues which show relative selectivity for action in the central nervous system have been recognized. Practical syntheses for three of these …
Number of citations: 59 pubs.acs.org
W Kullmann - Journal of Protein Chemistry, 1983 - Springer
In the present study on enzymatic peptide bond formation the proteosynthetic potential of several proteases was explored. Trypsin, α-chymotrypsin, papain, carboxypeptidase Y (CPD-Y)…
Number of citations: 17 link.springer.com
V Marchán, C Rodríguez‐Tanty… - European Journal of …, 2000 - Wiley Online Library
The synthesis of methionine‐containing peptide−oligonucleotide hybrids has been found to be best accomplished by a stepwise solid‐phase approach in which peptide assembly using …
B Xu, YJ Zhu, CH Wang, C Qiu, J Sun… - … applied materials & …, 2018 - ACS Publications
Here, the novel pH-responsive nanomicelles self-assembled with amphipathic meo-poly(ethylene glycol)-b-poly(l-histidine)-b-polyethylenimine (mPEG-b-PHis-b-PEI, EHE) copolymers …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.